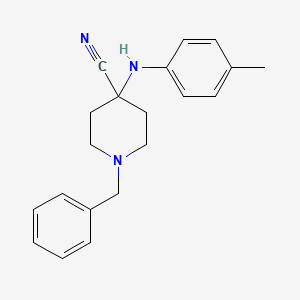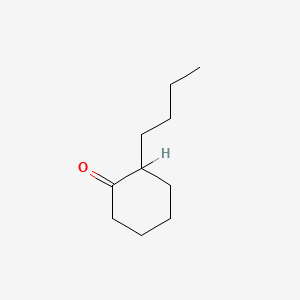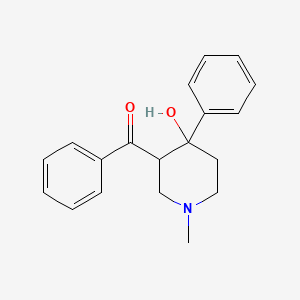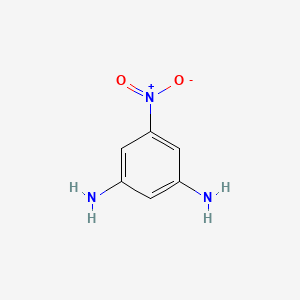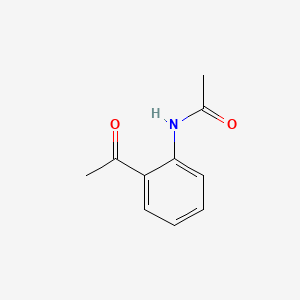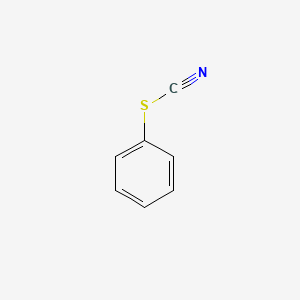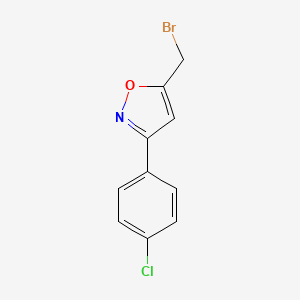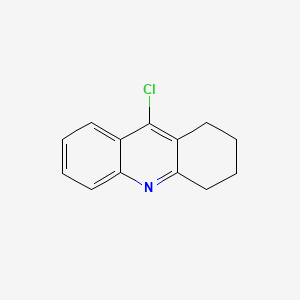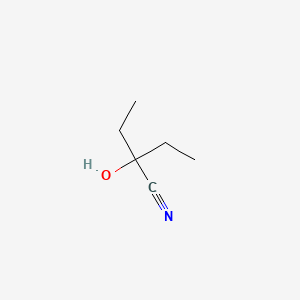
3-(Glutathion-S-yl)acetaminophen
Overview
Description
3-(Glutathion-S-yl)acetaminophen (3-GSA) is a novel drug with promising applications in the field of scientific research. It is a derivative of acetaminophen, which is commonly used to treat pain and fever, and has been modified by the addition of a glutathione moiety. 3-GSA is an important tool for researchers, as it has a wide range of uses in biochemical and physiological studies, including its use as a substrate for enzymes, as a biomarker for oxidative stress, and as a potential therapeutic agent.
Scientific Research Applications
Mass Spectrometry Characterization
3-(Glutathion-S-yl)acetaminophen has been characterized using fast atom bombardment/mass spectrometry (FAB/MS) and fast atom bombardment/mass spectrometry/mass spectrometry (FAB/MS/MS), revealing detailed structural insights. These techniques identified intense ions and fragmentation patterns, indicating the presence of at least one glutathione (GSH) group and providing insights into the molecular structure and interactions of these conjugates (Lay, Potter, & Hinson, 1987).
Role in Metabolic Pathways
Research has shown that prostaglandin H synthase catalyzes the formation of this compound in the presence of GSH. The formation of this compound and its derivatives suggests involvement in various metabolic pathways, specifically those related to the metabolism and detoxification processes in the body (Potter & Hinson, 1987).
Quantum Chemical Studies
Quantum chemical studies have been conducted to understand the reactivity of acetaminophen's toxic metabolite (NAPQI) with DNA and GSH. These studies provide insights into the genotoxic potential of acetaminophen metabolites and the protective role of GSH in mitigating potential DNA damage, indicating a possible mechanism for the detoxification and safety of clinical applications of acetaminophen (Klopčič, Poberžnik, Mavri, & Dolenc, 2015).
Role in Hepatotoxicity and Detoxification
The formation of this compound is critical in understanding the mechanisms of acetaminophen toxicity and its detoxification. Studies have highlighted the role of glutathione in protecting against acetaminophen-induced liver damage, emphasizing the significance of maintaining glutathione levels in the body for detoxification processes (Matthews, Hinson, Roberts, & Pumford, 1997).
Antioxidant Therapy
The importance of glutathione in antioxidant therapy and protection against oxidative stress, particularly in the context of acetaminophen toxicity, is underscored by studies. Enhancing glutathione levels through supplementation with compounds like N-acetylcysteine has shown to be beneficial in various conditions, including HIV infection and chronic liver diseases (Herzenberg et al., 1997).
Mechanism of Action
Target of Action
3-(Glutathion-S-yl)acetaminophen, also known as AA-Glutathione, is a biliary metabolite of acetaminophen . It is primarily targeted at the liver, where it is metabolized .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is formed when acetaminophen is metabolized in the liver and reacts with glutathione . This reaction is catalyzed by horseradish peroxidase .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the metabolism of acetaminophen in the liver. This process involves the oxidation of acetaminophen to intermediates that form polymers or conjugate with glutathione . The glutathione conjugate of acetaminophen is then excreted in the bile .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After a therapeutic dose, acetaminophen is mostly converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite NAPQI . This metabolite is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity .
Result of Action
The result of the action of this compound is the detoxification of the reactive metabolite NAPQI. This occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine as cysteine and mercapturic acid conjugates .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other drugs, the individual’s health status, and genetic factors can affect the metabolism of acetaminophen and hence the formation of this compound. Furthermore, the availability of glutathione in the liver can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-(Glutathion-S-yl)acetaminophen plays a crucial role in biochemical reactions, particularly in the detoxification of acetaminophen. The formation of this compound involves the enzyme glutathione-S-transferase, which catalyzes the conjugation of acetaminophen with glutathione. This reaction helps in neutralizing the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is produced during the metabolism of acetaminophen by cytochrome P450 enzymes . The interaction between this compound and glutathione is essential for preventing cellular damage and maintaining cellular homeostasis.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hepatocytes, the compound helps in mitigating the toxic effects of NAPQI by facilitating its excretion. This process is vital for protecting liver cells from oxidative stress and necrosis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species and maintaining the redox balance within the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to NAPQI, forming a less toxic conjugate that can be excreted from the body . This binding interaction is crucial for the detoxification process and helps in preventing the covalent binding of NAPQI to cellular proteins, which can lead to cellular damage and apoptosis . Additionally, this compound may influence enzyme activity by modulating the levels of glutathione and other antioxidants within the cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are influenced by various factors, including the presence of enzymes and the cellular environment . Studies have shown that the formation of this compound is a dynamic process, with its levels fluctuating based on the rate of acetaminophen metabolism and the availability of glutathione . Long-term effects of the compound on cellular function include the maintenance of redox balance and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound helps in detoxifying acetaminophen and preventing liver damage . At higher doses, the levels of this compound may not be sufficient to neutralize the excess NAPQI, leading to hepatotoxicity and cellular damage . Studies have shown that the threshold for toxic effects is dependent on the balance between acetaminophen metabolism and the availability of glutathione .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the detoxification of acetaminophen. The compound is formed through the conjugation of acetaminophen with glutathione, catalyzed by glutathione-S-transferase . This reaction is part of the larger metabolic pathway involving the cytochrome P450 enzymes, which convert acetaminophen to NAPQI . The detoxification process also involves the excretion of this compound through the bile and urine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is transported from the liver to the kidneys and intestines through the bloodstream, where it is eventually excreted . The distribution of this compound is influenced by its binding to cellular proteins and its solubility in the cellular environment .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and mitochondria . The compound’s activity and function are influenced by its localization, with its primary role being the detoxification of NAPQI and the maintenance of redox balance within the cells . The targeting of this compound to specific compartments is facilitated by post-translational modifications and the presence of targeting signals .
properties
IUPAC Name |
(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNAXGMNFCUWCI-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983464 | |
| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64889-81-2 | |
| Record name | 3-(Glutathion-S-yl)acetaminophen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64889-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Glutathion-S-yl)acetaminophen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064889812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-GLUTATHIONYLACETAMINOPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3YTW02XCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-(Glutathion-S-yl)acetaminophen formed and what is its significance in acetaminophen metabolism?
A: this compound is formed when the toxic metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI), reacts with reduced glutathione (GSH). This reaction is a crucial detoxification pathway for acetaminophen. [, ] While NAPQI preferentially polymerizes, it can be reduced by GSH to form acetaminophen or, primarily, react with GSH to form this compound. [] This conjugation effectively neutralizes NAPQI, preventing its harmful interactions with cellular proteins and reducing the risk of liver damage. []
Q2: What are the structural characteristics of this compound and how are they confirmed?
A: this compound consists of acetaminophen with a glutathione molecule attached via a sulfur linkage. Fast Atom Bombardment Mass Spectrometry (FAB/MS) and FAB/MS/MS analyses revealed a prominent [MH]+ ion at m/z 457, confirming its molecular weight. [] Characteristic fragment ions observed during MS/MS, including losses of glycine and glutamic acid moieties, further validated the presence of the glutathione group in the molecule. []
Q3: Can you elaborate on the role of horseradish peroxidase in studying the formation and reactions of this compound?
A: Horseradish peroxidase is an enzyme used to study the oxidation of acetaminophen in vitro. [] Research shows that horseradish peroxidase catalyzes the polymerization of acetaminophen, but the addition of GSH to the reaction leads to a decrease in polymerization and the formation of GSH-acetaminophen conjugates, including this compound and 3-(Glutathion-S-yl)diacetaminophen. [] Interestingly, horseradish peroxidase can also catalyze the polymerization of synthetic this compound to a dimer conjugate, although at a slower rate compared to acetaminophen. [] These findings highlight the complex interplay between acetaminophen, GSH, and their oxidized intermediates in a system mimicking peroxidase-catalyzed oxidative metabolism.
Q4: Beyond this compound, are there other glutathione conjugates formed during acetaminophen metabolism?
A: Yes, in addition to this compound, other glutathione conjugates like 3-(Glutathion-S-yl)diacetaminophen and 3-(Diglutathion-S-yl)diacetaminophen have been identified in reaction mixtures containing acetaminophen and GSH under peroxidase-catalyzed oxidation. [] Specifically, in the presence of equimolar concentrations of acetaminophen and synthetic this compound, these di-conjugates become the major products, accounting for approximately 95% of the total. [] This emphasizes the diversity of products formed during the detoxification process of acetaminophen.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





